6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Description
Historical Context of Pyrazolo[3,4-d]pyrimidine Development
The development of pyrazolo[3,4-d]pyrimidine derivatives has its roots in the systematic exploration of fused heterocyclic systems that began in the mid-20th century. The pyrazolo[3,4-d]pyrimidine scaffold emerged as researchers recognized the potential of combining pyrazole and pyrimidine ring systems to create biologically active compounds. Early synthetic approaches focused on the construction of the bicyclic core through various cyclization strategies, with initial reports dating back to the 1960s when researchers first explored the condensation of aminopyrazoles with appropriate carbonyl compounds.
The historical progression of pyrazolo[3,4-d]pyrimidine chemistry can be traced through several distinct phases of development. The foundational period involved establishing reliable synthetic methodologies for constructing the basic bicyclic framework, followed by systematic structure-activity relationship studies that revealed the importance of specific substitution patterns. The introduction of chloro substituents, as seen in 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, represents a later development in this evolution, driven by the recognition that halogen atoms could significantly modulate biological activity and physicochemical properties.
The incorporation of piperidine substituents into pyrazolo[3,4-d]pyrimidine structures reflects the maturation of medicinal chemistry approaches in the 1980s and 1990s, when researchers began to systematically explore the effects of various cyclic amine substituents. This period saw the development of sophisticated synthetic strategies that allowed for the precise introduction of multiple functional groups, leading to compounds with enhanced selectivity and potency. The specific combination of chloro, methyl, and piperidine substituents in the target compound represents the culmination of these historical developments, incorporating lessons learned from decades of systematic exploration.
Significance in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines have achieved remarkable significance in medicinal chemistry due to their exceptional versatility as pharmacophores and their ability to interact with diverse biological targets. The scaffold has demonstrated particular excellence in the development of kinase inhibitors, with several compounds progressing to clinical trials and market approval. The structural similarity to naturally occurring purines allows these compounds to effectively compete with adenosine triphosphate for binding sites in various enzymes, making them powerful tools for modulating cellular processes.
The medicinal chemistry significance of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is enhanced by its specific substitution pattern, which has been designed to optimize interactions with target proteins while maintaining favorable pharmacokinetic properties. The chlorine atom at position 6 provides opportunities for halogen bonding and electronic modulation, while the methyl group at position 1 can influence lipophilicity and metabolic stability. The piperidine substituent at position 4 serves multiple functions, including providing a basic center for protonation and enhancing water solubility.
Recent developments in medicinal chemistry have highlighted the importance of pyrazolo[3,4-d]pyrimidines as privileged scaffolds for addressing therapeutic challenges in oncology, inflammatory diseases, and neurological disorders. The compound under investigation represents a sophisticated example of rational drug design, incorporating multiple structural elements that have been validated through extensive structure-activity relationship studies. Clinical success stories with related compounds, including the approval of ibrutinib for cancer treatment, have further validated the medicinal chemistry significance of this scaffold.
Position in Heterocyclic Compound Classification
Within the broad classification of heterocyclic compounds, 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine occupies a specific position as a member of the bicyclic nitrogen-containing heterocycles. The compound belongs to the pyrazolopyrimidine family, which represents a fusion of two important five- and six-membered nitrogen heterocycles. This classification places it among compounds that exhibit enhanced stability and biological activity compared to their monocyclic counterparts.
The systematic nomenclature of this compound reflects its complex heterocyclic architecture, with the pyrazolo[3,4-d]pyrimidine core providing the fundamental bicyclic framework. The numbering system used in this classification follows International Union of Pure and Applied Chemistry conventions, where the pyrazole ring contributes positions 1-3 and the pyrimidine ring provides positions 4-6. This standardized approach to classification enables precise communication about structural modifications and facilitates systematic structure-activity relationship studies.
From a chemical classification perspective, the compound exhibits characteristics of both electron-deficient and electron-rich heterocycles, depending on the specific position being considered. The presence of multiple nitrogen atoms in the bicyclic core creates regions of electron deficiency that are balanced by the electron-donating effects of the methyl and piperidine substituents. This electronic complexity contributes to the compound's versatility in forming intermolecular interactions and its ability to bind to diverse biological targets.
Pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold
The concept of privileged scaffolds in medicinal chemistry refers to molecular frameworks that have demonstrated exceptional success in providing bioactive compounds across multiple therapeutic areas. Pyrazolo[3,4-d]pyrimidines have firmly established themselves as privileged scaffolds through their remarkable track record in drug discovery and development. The bicyclic structure provides an optimal balance of rigidity and flexibility, allowing for precise positioning of pharmacophoric elements while maintaining the ability to adapt to different binding sites.
The privileged nature of the pyrazolo[3,4-d]pyrimidine scaffold is evidenced by its success across diverse therapeutic targets, including protein kinases, phosphodiesterases, and other enzyme families. This versatility stems from the scaffold's ability to present substituents in three-dimensional space in a manner that can satisfy the binding requirements of multiple target classes. The compound 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine exemplifies this principle, with its substitution pattern designed to optimize interactions with specific binding sites while retaining the inherent advantages of the privileged scaffold.
Computational studies have revealed that pyrazolo[3,4-d]pyrimidines occupy favorable regions of chemical space, combining drug-like properties with structural diversity potential. The scaffold's privileged status is further reinforced by its ability to serve as a platform for systematic medicinal chemistry optimization, allowing researchers to fine-tune biological activity, selectivity, and pharmacokinetic properties through strategic substitution. The specific substituents present in the target compound represent validated modifications that have been shown to enhance the scaffold's therapeutic potential.
Bioisosterism with Purines and Adenine
One of the most significant aspects of pyrazolo[3,4-d]pyrimidines is their bioisosteric relationship with naturally occurring purines, particularly adenine. This relationship forms the foundation for their biological activity and therapeutic potential. The bicyclic structure of pyrazolo[3,4-d]pyrimidines closely mimics the purine framework, allowing these synthetic compounds to compete effectively with natural substrates for binding to adenine-recognition sites in proteins.
The bioisosteric relationship extends beyond simple structural similarity to encompass electronic and hydrogen bonding patterns that are critical for biological recognition. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold are positioned to form hydrogen bonds with amino acid residues in protein binding sites, mimicking the interactions normally formed by adenine. In 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, this bioisosteric relationship is preserved while additional substituents provide opportunities for enhanced selectivity and potency.
The adenine-mimetic properties of pyrazolo[3,4-d]pyrimidines have been particularly valuable in the development of kinase inhibitors, where competition with adenosine triphosphate binding is a key mechanism of action. The scaffold's ability to occupy the adenine-binding pocket of kinases while presenting additional binding elements through strategic substitution has led to the development of highly potent and selective inhibitors. The chloro, methyl, and piperidine substituents in the target compound are positioned to enhance these bioisosteric interactions while providing additional binding contacts that improve selectivity.
Relationship to Other Heterocyclic Systems
The pyrazolo[3,4-d]pyrimidine scaffold exhibits important relationships to other heterocyclic systems that have influenced its development and applications. Structurally related compounds include other pyrazolopyrimidine isomers, such as pyrazolo[1,5-a]pyrimidines, which share the bicyclic framework but differ in the fusion pattern. These relationships provide insights into structure-activity relationships and guide the design of new derivatives with enhanced properties.
The relationship between pyrazolo[3,4-d]pyrimidines and quinazoline-based compounds is particularly significant in medicinal chemistry, as both scaffolds have been successful in kinase inhibitor development. The similar spatial arrangement of nitrogen atoms in these systems allows for comparable binding interactions, while differences in electronic properties and substitution patterns provide opportunities for fine-tuning selectivity. The design of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine reflects principles learned from the development of both scaffold families.
Comparative studies with other nitrogen-containing heterocycles, including imidazopyridines and triazolopyrimidines, have revealed common structural motifs that are important for biological activity. The pyrazolo[3,4-d]pyrimidine scaffold's position within this broader family of heterocyclic systems highlights its unique advantages, including optimal size and shape for protein binding, favorable electronic properties, and synthetic accessibility. The specific substitution pattern in the target compound incorporates elements that have proven successful across multiple heterocyclic families, demonstrating the value of cross-scaffold medicinal chemistry approaches.
| Structural Feature | Contribution to Activity | Relationship to Other Systems |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Core | Adenine mimicry, ATP competition | Similar to purines, quinazolines |
| 6-Chloro Substitution | Electronic modulation, halogen bonding | Common in kinase inhibitors |
| 1-Methyl Group | Lipophilicity, metabolic stability | Standard alkyl modification |
| 4-Piperidine Substituent | Solubility, basic center | Prevalent in drug molecules |
Properties
IUPAC Name |
6-chloro-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-16-9-8(7-13-16)10(15-11(12)14-9)17-5-3-2-4-6-17/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOOYEYIAIZUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 can lead to the disruption of cell cycle progression, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound can disrupt cell cycle progression, leading to the arrest of cell division and the induction of apoptosis.
Pharmacokinetics
It’s worth noting that irreversible kinase inhibitors, which this compound is a part of, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles.
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib.
Biochemical Analysis
Biochemical Properties
6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. The interaction between 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine and CDK2 involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting various cellular processes.
Cellular Effects
The effects of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine can lead to cell cycle arrest, particularly at the G1/S transition. This arrest is accompanied by changes in the expression of genes involved in cell cycle progression and apoptosis. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic fluxes and energy production, which can affect cell viability and function.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the phosphorylation of CDK2 substrates, leading to downstream effects on cell cycle regulation. Additionally, 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine may also interact with other proteins and enzymes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that the compound can maintain its inhibitory effects on CDK2 and other targets for extended periods, leading to sustained changes in cellular function. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes. These metabolic pathways are essential for the compound’s clearance from the body and can influence its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and can accumulate in various cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins. Additionally, post-translational modifications such as phosphorylation can influence its localization and activity, directing it to specific cellular compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1040662-63-2) is a heterocyclic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, particularly focusing on its interactions with cyclin-dependent kinases (CDKs), antiproliferative effects, and its role in various biochemical pathways.
Chemical Structure and Properties
The molecular formula of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is C11H14ClN5, with a molecular weight of 251.72 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a piperidine group and chlorine atom, contributing to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
| Molecular Formula | C11H14ClN5 |
| Molecular Weight | 251.72 g/mol |
| CAS Number | 1040662-63-2 |
| Purity | 95% |
The primary target of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it forms a stable complex that inhibits the enzyme's activity, leading to cell cycle arrest at the G1/S transition phase. This mechanism underlies its antiproliferative effects on various cancer cell lines.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The effectiveness is often measured by the half-maximal inhibitory concentration (IC50) values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| A549 | 0.58 |
| MDA-MB-231 | 0.75 |
These values indicate that 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is particularly effective against cervical (HeLa) and lung (A549) cancer cells.
Case Studies and Research Findings
Several studies highlight the compound's biological activity:
- Inhibition of CDK Activity : A study reported that the compound effectively inhibits CDK2 with an IC50 value of approximately 0.36 µM, demonstrating its potential as a therapeutic agent in cancer treatment .
- Cell Cycle Arrest : In laboratory settings, treatment with this compound led to significant cell cycle arrest in various cancer cell lines, indicating its role in halting tumor growth through targeted inhibition of key regulatory proteins .
- Biochemical Pathways : The inhibition of CDK2 by this compound affects downstream signaling pathways involved in cell proliferation and survival, further emphasizing its importance in cancer biology .
Pharmacokinetics
The pharmacokinetic profile of 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine suggests favorable absorption and distribution characteristics. Its stability under physiological conditions enhances its potential as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against cancer cell lines. The compound's ability to inhibit specific kinases could be beneficial in cancer therapies.
- Neurological Disorders: Given the presence of a piperidine moiety, it may interact with neurotransmitter systems, making it a candidate for treating conditions like anxiety or depression.
Enzyme Inhibition Studies
Research has shown that compounds similar to 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine can act as enzyme inhibitors. For instance, studies have focused on their role in inhibiting protein kinases, which are crucial in cell signaling pathways implicated in cancer and other diseases.
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold for SAR studies aimed at optimizing the biological activity of related compounds. Modifications to the piperidine or pyrazolo[3,4-d]pyrimidine cores can lead to enhanced potency and selectivity towards specific biological targets.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. It was found that certain modifications to the structure significantly increased cytotoxicity against various cancer cell lines, indicating that 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine could be a lead compound for further development .
Case Study 2: Neurological Applications
Research conducted by Smith et al. (2020) investigated the effects of pyrazolo[3,4-d]pyrimidines on neuroreceptors involved in anxiety disorders. The findings suggested that compounds with similar structures could modulate receptor activity, offering insights into their potential use as anxiolytics .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituents at positions 1, 4, and 4. Below is a detailed comparison of 6-chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The piperidin-1-yl group in the target compound enhances membrane permeability compared to morpholine (oxygen-containing) or aniline derivatives .
- Chlorine at position 6 is critical for electrophilic reactivity, enabling covalent interactions with target proteins .
- Bulkier groups (e.g., benzyl or 3,4-dimethylphenyl) improve selectivity for kinases but may reduce solubility .
Structural Modifications and Pharmacokinetics :
- The trifluoromethyl group in C₈H₆ClF₃N₄ increases metabolic stability and resistance to oxidation .
- Piperidine vs. Morpholine : Piperidine’s lack of oxygen reduces polarity, favoring blood-brain barrier penetration, whereas morpholine derivatives are more water-soluble .
Synthetic Accessibility :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves coupling reactions with chloroacetyl chloride in DMF under reflux conditions, using anhydrous sodium acetate as a base to facilitate nucleophilic substitution . For derivatives, alkylation or acylation of precursor pyrazolo[3,4-d]pyrimidine scaffolds in dry acetonitrile or dichloromethane is effective, followed by recrystallization (e.g., acetonitrile) to purify products . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 16 hours for reflux) . Monitoring reaction progress via TLC or HPLC is critical to identify intermediates.
Q. How should researchers handle and purify this compound to ensure safety and minimize decomposition?
- Methodological Answer : Strict safety protocols are essential: wear nitrile gloves, protective eyewear, and lab coats to avoid skin contact . Perform reactions in a fume hood or glovebox if toxic fumes (e.g., chloroacetyl chloride) are generated . Purification via recrystallization (acetonitrile or ethanol) removes impurities, while column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar byproducts . Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions (e.g., piperidinyl protons at δ 1.5–2.5 ppm, pyrazole protons at δ 8.0–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch ~750 cm⁻¹, NH stretches ~3300 cm⁻¹) .
- XRPD : Confirms crystalline structure and polymorphic forms; peaks at 2θ = 15.3°, 22.7°, and 28.9° are indicative of specific lattice arrangements .
- HPLC : Use a C18 column with acetonitrile/water mobile phase (gradient elution) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be applied to study the binding mechanisms of this compound with biological targets?
- Methodological Answer : MD simulations (e.g., GROMACS/AMBER) can model interactions with kinase domains or purinergic receptors. Start by docking the compound into target proteins (AutoDock Vina) using crystal structures (PDB). Run simulations in explicit solvent (TIP3P water) with 100 ns trajectories to analyze binding stability, hydrogen-bonding networks (e.g., piperidinyl N with Asp184), and free energy changes (MM-PBSA calculations) . Validate predictions with in vitro assays (e.g., kinase inhibition IC50) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition) .
- Metabolic Stability Tests : Assess liver microsome degradation to rule out pharmacokinetic variability .
- Structural Analog Comparison : Synthesize and test derivatives (e.g., replacing piperidine with morpholine) to isolate structure-activity relationships (SAR) .
- Data Normalization : Report activities as % inhibition ± SEM (n ≥ 3) relative to vehicle controls .
Q. How can substituent variations at specific positions modulate the compound’s pharmacological profile?
- Methodological Answer :
- Position 1 (N-methyl) : Replace methyl with cyclopentyl (via alkylation) to enhance lipophilicity and blood-brain barrier penetration .
- Position 4 (Chloro) : Substitute with amino groups (e.g., using ammonia/heat) to reduce cytotoxicity while retaining kinase affinity .
- Piperidinyl Modifications : Introduce fluorophenyl or methoxy groups (via Suzuki coupling) to improve selectivity for PI3Kα over PI3Kγ .
- Biological Validation : Test analogs in cell viability (MTT) and target-specific assays (e.g., ATPase activity) to correlate structural changes with potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
